12-(3,5-Dimethylphenyl)tetraphene
Description
12-(3,5-Dimethylphenyl)tetraphene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a tetraphene core substituted with a 3,5-dimethylphenyl group at the 12th position. This structural modification introduces steric and electronic effects that influence its optoelectronic properties, solubility, and reactivity. The methyl groups enhance thermal stability and modulate electron-donating/withdrawing characteristics, making it a candidate for applications in light-emitting diodes (OLEDs), photovoltaic devices, and anion-exchange membranes .
Properties
CAS No. |
70232-68-7 |
|---|---|
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
12-(3,5-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-13-18(2)15-22(14-17)26-24-10-6-4-8-20(24)16-21-12-11-19-7-3-5-9-23(19)25(21)26/h3-16H,1-2H3 |
InChI Key |
XRDYMQBAVIYVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)tetraphene typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated tetraphene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 12-(3,5-Dimethylphenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the aromatic rings.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by adding hydrogen atoms to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: 12-(3,5-Dimethylphenyl)tetraphene is used in the study of polycyclic aromatic hydrocarbons and their electronic properties. Its unique structure makes it a valuable model compound for understanding the behavior of larger aromatic systems .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives are explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism by which 12-(3,5-Dimethylphenyl)tetraphene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transfer and interaction with other molecules. This makes it useful in applications such as organic electronics, where it can facilitate the movement of electrons or holes within a device .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,5-dimethylphenyl substituent is a critical structural motif in diverse compounds. Below, we compare 12-(3,5-Dimethylphenyl)tetraphene with analogs in three key areas: optoelectronic performance , biological activity , and material properties .
Optoelectronic Performance
Compounds with 3,5-dimethylphenyl groups exhibit enhanced charge transport and emission efficiency. For example:
Key Insight: The phenoxazine core in PXZ-Mes3B outperforms carbazole-based analogs due to its superior hole-transporting ability and balanced charge recombination . The 3,5-dimethylphenyl group likely reduces aggregation-induced quenching, a property that this compound may share.
Material Properties
In poly(arylene ether sulfone)s (PAES), 3,5-dimethylphenyl pendants improve hydroxide conductivity and stability:
| Polymer | IEC (mequiv. g⁻¹) | Hydroxide Conductivity (mS cm⁻¹, 80°C) | Alkaline Stability |
|---|---|---|---|
| QPAES(x/y) | 0.96–1.22 | 39.9–49.8 | High (120 hrs at 80°C) |
| Crosslinked CQPAES(1/4) | 1.22 | >49.8 | Exceptional |
Key Insight : The steric bulk of 3,5-dimethylphenyl groups mitigates membrane swelling while maintaining ion conductivity. This suggests that this compound could stabilize π-π stacking in conductive polymers or organic semiconductors .
Structural and Electronic Effects
- Steric Effects : The 3,5-dimethylphenyl group introduces steric hindrance, reducing intermolecular π-π interactions and aggregation in tetraphene derivatives. This is advantageous for solution-processable OLEDs .
- Electronic Effects : Methyl groups are weakly electron-donating, raising the HOMO level of tetraphene and improving hole injection in optoelectronic devices. However, in PET inhibitors, electron-withdrawing substituents (e.g., fluorine) are more active, highlighting context-dependent electronic tuning .
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